molecular formula C17H12F3N7O6 B10958484 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,2,4-oxadiazole-5-carbohydrazide

3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B10958484
M. Wt: 467.3 g/mol
InChI Key: JCZYPMLSSYZZGS-IGCPIRJNSA-N
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Description

The compound 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,2,4-oxadiazole-5-carbohydrazide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. This compound features multiple functional groups, including a pyrazole ring, a nitrobenzodioxole moiety, and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form different functionalized derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction of the nitro group will produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s unique structure and reactivity may lead to the development of new pharmaceuticals. Its potential to inhibit specific enzymes or receptors could be explored for therapeutic applications in treating diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity. Additionally, its properties may be harnessed in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation. The nitrobenzodioxole moiety could interact with cellular proteins, affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)-1H-pyrazole derivatives:

    1,2,4-oxadiazole derivatives: Compounds with the oxadiazole ring are known for their stability and bioactivity, making them useful in medicinal chemistry.

    Nitrobenzodioxole derivatives: These compounds are often explored for their biological activity and potential as therapeutic agents.

Uniqueness

What sets 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,2,4-oxadiazole-5-carbohydrazide apart is the combination of these functional groups in a single molecule

Properties

Molecular Formula

C17H12F3N7O6

Molecular Weight

467.3 g/mol

IUPAC Name

3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H12F3N7O6/c1-8-2-13(17(18,19)20)24-26(8)6-14-22-16(33-25-14)15(28)23-21-5-9-3-11-12(32-7-31-11)4-10(9)27(29)30/h2-5H,6-7H2,1H3,(H,23,28)/b21-5+

InChI Key

JCZYPMLSSYZZGS-IGCPIRJNSA-N

Isomeric SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(F)(F)F

Origin of Product

United States

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